5,6,7,8,9,10-Hexahydro-4-hydroxy-3-(1-phenylpropyl)cycloocta[B]pyran-2-one
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Overview
Description
5,6,7,8,9,10-Hexahydro-4-hydroxy-3-(1-phenylpropyl)cycloocta[b]pyran-2-one is an organic compound belonging to the class of phenylpropanes It is characterized by a cyclooctapyranone structure with a phenylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10-hexahydro-4-hydroxy-3-(1-phenylpropyl)cycloocta[b]pyran-2-one typically involves the following steps:
Formation of the cyclooctapyranone ring: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the phenylpropyl group: This step involves the addition of a phenylpropyl group to the cyclooctapyranone ring, often through Friedel-Crafts alkylation or related methods.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,6,7,8,9,10-Hexahydro-4-hydroxy-3-(1-phenylpropyl)cycloocta[b]pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenylpropyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
5,6,7,8,9,10-Hexahydro-4-hydroxy-3-(1-phenylpropyl)cycloocta[b]pyran-2-one has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6,7,8,9,10-hexahydro-4-hydroxy-3-(1-phenylpropyl)cycloocta[b]pyran-2-one involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(1-phenylpropyl)-2H,5H,6H,7H,8H,9H,10H-cycloocta[b]pyran-2-one: A closely related compound with similar structural features.
Eremophilone: Another compound with a similar cyclooctapyranone structure.
Parahexyl: A compound with a similar phenylpropyl group.
Uniqueness
5,6,7,8,9,10-Hexahydro-4-hydroxy-3-(1-phenylpropyl)cycloocta[b]pyran-2-one is unique due to its specific combination of a cyclooctapyranone ring and a phenylpropyl substituent.
Properties
Molecular Formula |
C20H24O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(1S)-1-phenylpropyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyran-2-one |
InChI |
InChI=1S/C20H24O3/c1-2-15(14-10-6-5-7-11-14)18-19(21)16-12-8-3-4-9-13-17(16)23-20(18)22/h5-7,10-11,15,21H,2-4,8-9,12-13H2,1H3/t15-/m0/s1 |
InChI Key |
UXCLJNSXDNCIIT-HNNXBMFYSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)C2=C(C3=C(CCCCCC3)OC2=O)O |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=C(CCCCCC3)OC2=O)O |
Origin of Product |
United States |
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